molecular formula C17H17IN2O2 B3705756 2-iodo-N-[3-(isobutyrylamino)phenyl]benzamide

2-iodo-N-[3-(isobutyrylamino)phenyl]benzamide

Cat. No.: B3705756
M. Wt: 408.23 g/mol
InChI Key: RYAPGKCERBDZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamides are a significant class of amide compounds. They have been widely used in medical, industrial, biological, and potential drug industries . They display a wide spectrum of pharmacological properties and are used as antibacterial, analgesic, antiviral, anti-inflammatory, and anti-cancer agents .


Molecular Structure Analysis

The molecular structure of benzamides can be analyzed using techniques like IR, 1H NMR, 13C NMR spectroscopy . For a specific structure analysis of “2-iodo-N-[3-(isobutyrylamino)phenyl]benzamide”, more specialized studies would be needed.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Techniques like mass spectrometry could be used to determine its molecular weight .

Mechanism of Action

The mechanism of action of benzamides can vary widely depending on their specific structure and the biological system they interact with . More research would be needed to determine the mechanism of action of “2-iodo-N-[3-(isobutyrylamino)phenyl]benzamide”.

Properties

IUPAC Name

2-iodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IN2O2/c1-11(2)16(21)19-12-6-5-7-13(10-12)20-17(22)14-8-3-4-9-15(14)18/h3-11H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAPGKCERBDZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-iodo-N-[3-(isobutyrylamino)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-iodo-N-[3-(isobutyrylamino)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-iodo-N-[3-(isobutyrylamino)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-iodo-N-[3-(isobutyrylamino)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-iodo-N-[3-(isobutyrylamino)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-iodo-N-[3-(isobutyrylamino)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.